molecular formula C9H13BrN2OS B6349889 {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326811-93-1

{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No. B6349889
CAS RN: 1326811-93-1
M. Wt: 277.18 g/mol
InChI Key: JNCNYVQZTWHXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is C9H13BrN2OS, and its molecular weight is 277.18132 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide” are not fully detailed in the search results. The molecular formula and molecular weight are provided .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Researchers have explored various synthetic pathways to create compounds with potential anticancer properties. For instance, a study describes the synthesis of ligands and their complexes with gold (III) and nickel (II) ions, indicating the potential for creating compounds with high cytotoxicity against cancer cell lines (Ghani & Alabdali, 2022). Another investigation details the use of ionic liquid halide nucleophilicity for cleaving ethers, showcasing a green protocol for regenerating phenols from ethers, which highlights the versatility of sulfur-containing compounds in organic transformations (Boovanahalli, Kim, & Chi, 2004).

Characterization and Activity

The chemical and physical properties of these synthesized compounds have been characterized using techniques such as 1H-NMR, UV-Vis, and IR spectroscopy. Studies have shown that certain synthesized compounds exhibit strong in vitro anticancer activities, suggesting their potential as therapeutic agents. For example, a study on sulfonyl esters derived from phenolic chalcone analogs revealed significant cytotoxic activities against various cancer cell lines, indicating the potential for developing new anticancer drugs (Muškinja et al., 2019).

Anticancer and Antibacterial Activities

Anticancer Applications

The exploration of these compounds' anticancer properties is a significant area of interest. Research has identified the cytotoxic effects of certain complexes against breast cancer cell lines, suggesting their utility in cancer treatment. For instance, gold(III) complexes have been shown to possess higher cytotoxicity compared to nickel(II) complexes against cancer cell lines (Ghani & Alabdali, 2022).

Antibacterial Applications

Beyond anticancer applications, some studies have focused on the antibacterial activities of these compounds. A study reported significant activity against various strains of microorganisms, indicating the potential for these compounds to serve as effective antibacterial agents (Osarumwense, 2022).

Mechanism of Action

Target of Action

The primary target of 3-Methoxybenzyl Carbamimidothioate Hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system by degrading endocannabinoids, which are compounds involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

3-Methoxybenzyl Carbamimidothioate Hydrobromide interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . This inhibition is likely irreversible or slowly reversible, which means the compound forms a strong bond with the enzyme, preventing it from breaking down endocannabinoids .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the concentration of endocannabinoids in the body. Endocannabinoids are part of a complex cell-signaling system known as the endocannabinoid system, which plays a key role in regulating a broad range of physiological processes, including pain sensation, mood, appetite, sleep, and immune response .

Pharmacokinetics

The pharmacokinetics of 3-Methoxybenzyl Carbamimidothioate Hydrobromide involve a slow absorption and elimination rate in rats . The plasma concentration-time curve of the compound shows double peaks, indicating two distinct phases of drug absorption . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .

Result of Action

The inhibition of FAAH by 3-Methoxybenzyl Carbamimidothioate Hydrobromide results in increased levels of endocannabinoids. This can lead to various effects, such as analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .

properties

IUPAC Name

(3-methoxyphenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.BrH/c1-12-8-4-2-3-7(5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCNYVQZTWHXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.